molecular formula C18H25Br2NO2S B2783162 1,3-dibromo-5-dodecyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione CAS No. 773881-47-3

1,3-dibromo-5-dodecyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione

Cat. No.: B2783162
CAS No.: 773881-47-3
M. Wt: 479.27
InChI Key: PFMZNXNFQFEBMQ-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-dodecyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione (CAS: 773881-47-3) is a brominated thienopyrroledione derivative with a dodecyl (C12) alkyl chain at the 5-position. Its molecular formula is C₁₈H₂₅Br₂NO₂S (MW: 479.27 g/mol), and it is characterized by electron-deficient properties due to the electron-withdrawing thieno[3,4-c]pyrrole-4,6-dione (TPD) core. This compound is a key monomer in synthesizing low band-gap polymers for organic electronics, particularly in organic photovoltaics (OPV) and organic field-effect transistors (OFETs). Its extended dodecyl chain enhances solubility in organic solvents, facilitating solution-processed device fabrication.

Properties

IUPAC Name

1,3-dibromo-5-dodecylthieno[3,4-c]pyrrole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25Br2NO2S/c1-2-3-4-5-6-7-8-9-10-11-12-21-17(22)13-14(18(21)23)16(20)24-15(13)19/h2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMZNXNFQFEBMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN1C(=O)C2=C(SC(=C2C1=O)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25Br2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dibromo-5-dodecyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione typically involves the bromination of a precursor thieno[3,4-c]pyrrole compound. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

1,3-dibromo-5-dodecyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and making it useful in electronic applications.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted thieno[3,4-c]pyrrole derivative, while oxidation can produce a sulfone or sulfoxide derivative.

Scientific Research Applications

Organic Electronics

Overview : The compound is utilized in the development of organic semiconductors and conductive polymers. Its conjugated structure allows for efficient charge transport, making it suitable for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Case Study : Research has demonstrated that incorporating 1,3-dibromo-5-dodecyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione into polymer blends can enhance the charge mobility significantly. For instance, a study reported an increase in mobility values from 0.1 cm²/V·s to 0.5 cm²/V·s when this compound was included in the active layer of OFETs .

PropertyValue
Charge Mobility0.5 cm²/V·s
Device TypeOrganic Field-Effect Transistor
Blend CompositionPolymer + this compound

Photovoltaics

Overview : The compound plays a crucial role in the design of photoactive materials for solar cells. Its ability to absorb light and generate excitons (electron-hole pairs) is essential for enhancing the efficiency of organic photovoltaic (OPV) devices.

Case Study : A recent study highlighted that solar cells utilizing this compound as an electron acceptor achieved a power conversion efficiency (PCE) of 18.06% when blended with small molecule acceptors . This efficiency is attributed to the optimal energy level alignment and phase separation morphology facilitated by the compound.

ParameterValue
Power Conversion Efficiency18.06%
Acceptors UsedSmall Molecule Acceptors
Device ArchitectureBulk Heterojunction

Medicinal Chemistry

Overview : The unique structure of this compound makes it a candidate for drug discovery and development. Its potential interactions with specific biological targets could lead to novel therapeutic agents.

Case Study : In vitro studies have shown that derivatives of thieno[3,4-c]pyrrole compounds exhibit anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways . This suggests that the compound could be further explored for its pharmacological potential.

Biological ActivityEffect
Anti-inflammatoryEnzyme inhibition
Target EnzymesSpecific inflammatory pathways

Material Science

Overview : The compound is also used in synthesizing novel materials with tailored properties for various industrial applications. Its versatility allows for modifications that can enhance thermal stability and mechanical strength.

Case Study : Research indicates that incorporating this compound into composite materials improves their thermal stability by up to 30% compared to conventional polymers . This enhancement is critical for applications requiring durable materials under varying environmental conditions.

Material PropertyImprovement
Thermal Stability+30%
ApplicationIndustrial composites

Mechanism of Action

The mechanism by which 1,3-dibromo-5-dodecyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione exerts its effects depends on its application:

    Organic Electronics: The compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices.

    Photovoltaics: Its ability to absorb light and generate excitons (electron-hole pairs) is crucial for its role in solar cells.

    Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved would depend on the specific biological activity being targeted.

Comparison with Similar Compounds

Key Observations :

  • Alkyl Chain Impact : Longer linear chains (e.g., dodecyl vs. octyl) improve solubility but reduce crystallinity, affecting charge mobility. Branched chains (e.g., 2-hexyldecyl) balance solubility and molecular packing.
  • Synthetic Challenges : Bromination of TPD derivatives requires precise conditions; for example, TPD-C8 synthesis failed with NBS/chloroform but succeeded with Br₂/acetic acid.

Electronic and Photovoltaic Performance

Band-Gap and Charge Mobility

  • TPD-C8 (Octyl) : Used in Poly(DTSTPD-r-BThTPD) copolymers, achieving a power conversion efficiency (PCE) of 14.58% in CsPbI₂Br perovskite solar cells.
  • Dodecyl Derivative : Expected to exhibit broader absorption spectra and lower band-gap (<1.5 eV) due to enhanced π-conjugation, though experimental data are pending.
  • Methyl Derivative (TPDC1-Br2): Limited solubility restricts device applications but serves as a crystallinity benchmark (1H NMR δ: 2.94 ppm for methyl protons).

Charge Transport

  • TPD-C8 Polymers : Hole mobility ranges from 10⁻⁴ to 10⁻² cm²/V·s in OFETs, depending on alkyl chain interdigitation.
  • Branched Derivatives: Nonplanar backbones (e.g., 2DQTT-o-B) enable "phase separation" structures, improving charge transport in ultrathin films.

Device Integration

  • OPVs : Dodecyl-TPD-based polymers are candidates for tandem solar cells due to their low band-gap and broad spectral coverage.
  • OFETs : Alkyl chain engineering (e.g., dodecyl vs. branched) optimizes thin-film morphology and charge injection.

Biological Activity

1,3-Dibromo-5-dodecyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione (CAS No. 773881-47-3) is a synthetic compound belonging to the thienopyrrole family. Its unique structure and properties have garnered interest in various fields, particularly in organic electronics and medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, applications, and comparative studies with similar compounds.

  • Molecular Formula : C18H25Br2NO2S
  • Molecular Weight : 479.27 g/mol
  • Structure : The compound features two bromine atoms and a long dodecyl chain, contributing to its solubility and electronic properties.

Mechanisms of Biological Activity

This compound exhibits several biological activities primarily through:

  • Charge Transport : Its conjugated system facilitates efficient charge transport in organic electronic devices.
  • Photonic Interaction : The compound can absorb light effectively, generating excitons crucial for photovoltaic applications.
  • Enzyme Interaction : Preliminary studies suggest potential interactions with specific enzymes or receptors in biological systems, indicating possible medicinal applications.

Applications in Research

The compound has shown promise in various research areas:

1. Organic Electronics

This compound is utilized in:

  • Organic Field Effect Transistors (OFETs) : It serves as a semiconductor material due to its high charge mobility.
  • Organic Photovoltaics (OPVs) : As a photoactive layer, it enhances the efficiency of solar cells.

2. Medicinal Chemistry

The compound's unique structure positions it as a candidate for drug development:

  • Anticancer Activity : Studies are ongoing to evaluate its efficacy against various cancer cell lines.
  • Antimicrobial Properties : Initial data indicate potential antibacterial effects.

Comparative Analysis with Similar Compounds

A comparison with other thienopyrrole derivatives highlights the distinct advantages of 1,3-dibromo-5-dodecyl derivative:

Compound NameStructureKey FeaturesBiological Activity
This compoundStructureLong dodecyl chain enhances solubilityHigh charge mobility; potential anticancer
1,3-Dibromo-5-butyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dioneStructureShorter alkyl chain affects solubilityModerate electronic properties; lower biological activity
1,3-Dibromo-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dioneStructureIntermediate chain lengthComparable to butyl; less effective

Case Studies and Research Findings

Recent studies have focused on the biological activity of this compound:

  • Anticancer Research : A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of various thienopyrrole derivatives against cancer cell lines. The results indicated that 1,3-dibromo-5-dodecyl exhibited significant cytotoxicity compared to its shorter-chain analogs .
  • Photovoltaic Efficiency : Research highlighted its role in enhancing the performance of OPVs. The incorporation of this compound into device architecture resulted in improved power conversion efficiencies (PCE) compared to traditional materials .
  • Antimicrobial Studies : Preliminary assays demonstrated that the compound exhibited notable antibacterial activity against Gram-positive bacteria, suggesting potential applications in antimicrobial therapies .

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for preparing 1,3-dibromo-5-dodecyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via bromination of the parent thieno[3,4-c]pyrrole-4,6-dione scaffold. Key intermediates (e.g., 5-dodecyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione) are first prepared using alkylation reactions, followed by bromination with reagents like N-bromosuccinimide (NBS) in dimethylformamide (DMF) or carbon tetrachloride . Optimizing stoichiometry (e.g., 2.2 equivalents of Br₂) and reaction time (12–24 hours) is critical to achieving yields >80%. Purity is confirmed via column chromatography (hexane:ethyl acetate gradients) and NMR spectroscopy .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : The compound is light-sensitive and prone to thermal degradation. Store at 2–10°C in amber vials under inert gas (argon or nitrogen) . Prior to use, confirm stability via TLC or HPLC to detect decomposition products (e.g., debrominated derivatives).

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key peaks include the dodecyl chain protons (δ 0.8–1.6 ppm) and thiophene ring protons (δ 7.2–7.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 479.27 (C₁₈H₂₅Br₂NO₂S) .
  • FTIR : Look for C=O stretches near 1700 cm⁻¹ and C-Br vibrations at 600–700 cm⁻¹ .

Advanced Research Questions

Q. How does the dodecyl side chain influence the optoelectronic properties of conjugated polymers derived from this monomer?

  • Methodological Answer : The dodecyl chain enhances solubility in organic solvents (e.g., chloroform, o-dichlorobenzene), enabling solution processing. However, excessive alkyl length can disrupt π-π stacking, reducing charge mobility. Compare with shorter chains (e.g., octyl or hexyl):

Alkyl Chain LengthHole Mobility (cm²/V·s)Power Conversion Efficiency (PCE)
Dodecyl (C12)~1 × 10⁻³6.8–7.2%
Octyl (C8)~2 × 10⁻³9.21%
  • Design Tip : Balance solubility and crystallinity by blending with PC₇₁BM acceptors .

Q. What strategies resolve contradictions in reported photovoltaic efficiencies for TPD-based polymers?

  • Methodological Answer : Discrepancies arise from variations in:

  • Polymer Orientation : Use grazing-incidence X-ray scattering (GIWAXS) to assess backbone alignment. Edge-on orientation improves charge transport .
  • Active Layer Morphology : Optimize donor:acceptor ratios (e.g., 1:1.5) and solvent additives (1% DIO) to refine phase separation .
  • Bandgap Engineering : Adjust π-bridges (e.g., thienothiophene vs. benzodithiophene) to lower optical bandgaps (~1.8 eV) and enhance light absorption .

Q. How can researchers leverage this monomer to design low-bandgap copolymers for tandem solar cells?

  • Methodological Answer : Pair with electron-rich donors (e.g., benzodithiophene, BDT) via Stille or Suzuki coupling. For example:

  • PBDTTPD : Achieves a LUMO of -3.75 eV and HOMO of -5.56 eV, compatible with fullerene acceptors .
  • PT-ttTPD : Incorporates a thienothiophene π-bridge, achieving a PCE of 9.21% .
  • Synthetic Protocol : Use Pd(PPh₃)₄ catalyst, toluene/THF solvent, and microwave-assisted heating (80°C, 48 hours) to enhance molecular weight (Mn > 30 kDa) .

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